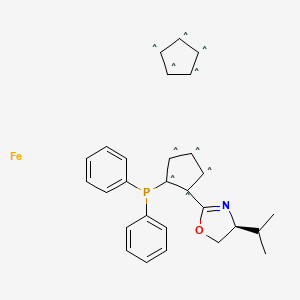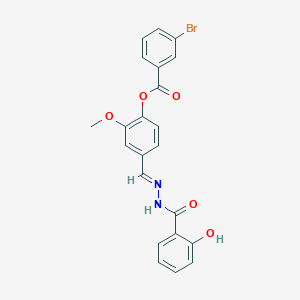![molecular formula C9H17NO3S3Si B12056503 Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate CAS No. 1050502-37-8](/img/structure/B12056503.png)
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is a specialized organosilicon compound with the molecular formula C(9)H({17})NO(_3)S(_3)Si. It is known for its unique structure, which combines a cyanomethyl group, a trimethoxysilyl group, and a trithiocarbonate moiety. This compound is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry, enabling controlled radical polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate typically involves the reaction of 3-(trimethoxysilyl)propylamine with carbon disulfide and cyanomethyl chloride. The reaction proceeds as follows:
Formation of the Intermediate: 3-(trimethoxysilyl)propylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the corresponding dithiocarbamate intermediate.
Reaction with Cyanomethyl Chloride: The dithiocarbamate intermediate is then treated with cyanomethyl chloride to yield this compound.
The reaction conditions typically involve moderate temperatures (around 25-50°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the trithiocarbonate moiety into thiols or other sulfur-containing compounds.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various cyanomethyl derivatives.
科学的研究の応用
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate has diverse applications in scientific research:
Polymer Chemistry: As a RAFT agent, it is used to control the molecular weight and architecture of polymers, enabling the synthesis of block copolymers, star polymers, and other complex structures.
Surface Functionalization: The trimethoxysilyl group allows for the attachment of the compound to various surfaces, making it useful in the modification of nanoparticles, glass, and other materials.
Bioconjugation: The compound can be used to link biomolecules to surfaces or polymers, facilitating the development of biosensors and drug delivery systems.
Material Science: It is employed in the creation of advanced materials with tailored properties, such as hydrogels and responsive coatings.
作用機序
The primary mechanism of action for Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the active radical species between growing chains. This results in controlled polymerization with narrow molecular weight distribution.
類似化合物との比較
Similar Compounds
- Cyanomethyl [3-(triethoxysilyl)propyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)butyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)propyl] dithiocarbonate
Uniqueness
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is unique due to its combination of a trimethoxysilyl group and a trithiocarbonate moiety. This dual functionality allows it to act as both a surface modifier and a RAFT agent, making it highly versatile in various applications. Its ability to form stable bonds with surfaces and control polymerization processes sets it apart from other similar compounds.
特性
CAS番号 |
1050502-37-8 |
|---|---|
分子式 |
C9H17NO3S3Si |
分子量 |
311.5 g/mol |
IUPAC名 |
2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile |
InChI |
InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3 |
InChIキー |
NGRLZFIXIPQVRW-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCSC(=S)SCC#N)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


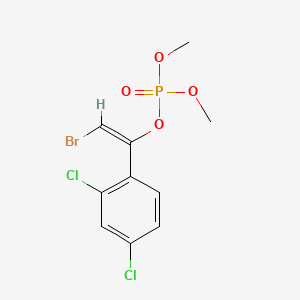

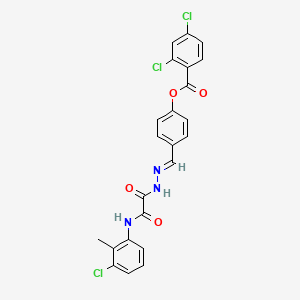
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
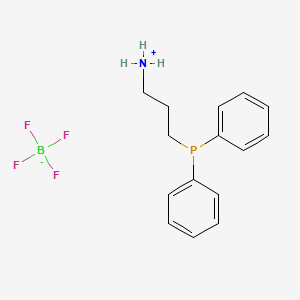

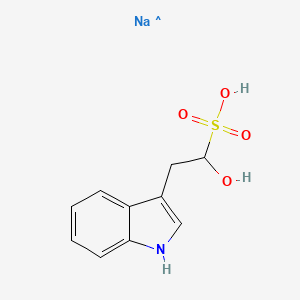

![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
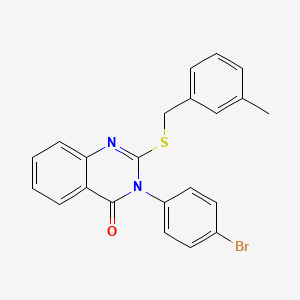
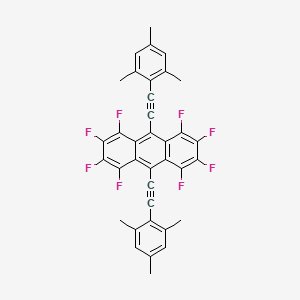
![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
